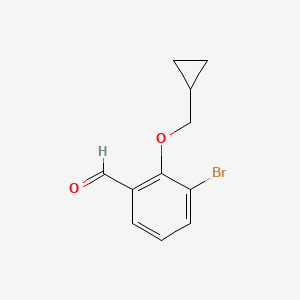

3-Bromo-2-cyclopropylmethoxy-benzaldehyde

描述

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is a brominated benzaldehyde derivative featuring a bromine atom at the 3-position and a cyclopropylmethoxy group (-OCH₂C₃H₅) at the 2-position of the aromatic ring. Its molecular formula is C₁₁H₁₁BrO₂, with a molecular weight of 271.11 g/mol. The cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, distinguishing it from simpler benzaldehyde analogs.

属性

IUPAC Name |

3-bromo-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-3-1-2-9(6-13)11(10)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRVKKDWERLOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and General Strategy

The synthesis generally begins with 3-bromo-4-hydroxybenzaldehyde or related halogenated hydroxybenzaldehydes as the key starting materials. The hydroxyl group at the 4-position is selectively alkylated with cyclopropylmethanol or its derivatives to introduce the cyclopropylmethoxy group at the 2-position (ortho to the aldehyde group). The bromine substituent remains intact at the 3-position throughout the synthesis.

Alkylation of Hydroxybenzaldehyde

Key Reaction: The core step involves the nucleophilic substitution of the phenolic hydroxyl group with cyclopropylmethanol under basic conditions.

-

- Use of an aprotic polar solvent such as acetone or N,N-dimethylformamide (DMF).

- Alkali bases such as potassium hydride (KH) or sodium hydride (NaH) to deprotonate the phenol and generate the phenolate ion.

- Temperature control between 10–15 °C initially, followed by heating up to 70–130 °C for extended periods (12–15 hours) to ensure complete reaction.

- Nitrogen atmosphere to prevent oxidation or moisture interference.

-

- In a 250 mL four-neck flask under nitrogen, dissolve 3-bromo-4-hydroxybenzaldehyde (e.g., 13.08 g) in acetone (130 mL).

- Add potassium hydride (4.6 g) and cyclopropylmethanol (3.6 g) slowly at 10–15 °C.

- Stir for 0.5 hours, then heat to 70 °C and maintain stirring for 15 hours.

- After reaction completion, acidify to pH 2 with dilute hydrochloric acid.

- Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and evaporate solvent to obtain the product.

-

- Yields around 80% with HPLC purity approximately 85–92.5% have been reported.

- The product is typically an oily compound that can be purified further if needed.

| Parameter | Conditions/Values |

|---|---|

| Solvent | Acetone or DMF |

| Base | Potassium hydride (KH) or Sodium hydride (NaH) |

| Temperature | 10–15 °C initially, then 70–130 °C |

| Reaction Time | 12–15 hours |

| Atmosphere | Nitrogen |

| Yield | ~80% |

| Purity (HPLC) | 85.6–92.5% |

Alternative Methods and Variations

Use of Different Halogenated Hydroxybenzaldehydes:

Variants such as 3-iodo-4-hydroxybenzaldehyde have been employed under similar conditions with sodium hydride and DMF solvent at elevated temperatures (~130 °C) to achieve the alkylation step.Solvent and Base Variations:

The choice of solvent and base can influence reaction rate and selectivity. For example, DMF allows higher temperature reactions, which may improve yield but requires careful control to avoid side reactions.Post-Alkylation Modifications:

In some synthetic schemes, the alkylated benzaldehyde undergoes further functionalization such as introduction of difluoromethoxy groups or oxidation to benzoic acids, but these are beyond the scope of preparing 3-bromo-2-cyclopropylmethoxy-benzaldehyde itself.

Research Findings and Industrial Relevance

- The described preparation methods emphasize mild reaction conditions , good selectivity , and high yields , making them suitable for scale-up and industrial production.

- The use of low-cost reagents and avoidance of highly toxic solvents or reagents aligns with environmental protection standards.

- The process is typically conducted under nitrogen protection to maintain product integrity.

- The compound’s biological significance, such as inhibition of fibrosis-related pathways, underscores the importance of reliable synthetic routes.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Starting material | 3-bromo-4-hydroxybenzaldehyde | Phenolic substrate | Purity critical for reaction |

| Base addition | Potassium hydride or sodium hydride | Phenolate formation | Requires dry, inert atmosphere |

| Alkylation | Cyclopropylmethanol, acetone or DMF solvent | Formation of cyclopropylmethoxy derivative | Temperature control essential |

| Workup | Acidification, extraction with ethyl acetate | Isolation of product | Purification by drying and evaporation |

| Yield & Purity | ~80% yield, 85–92.5% purity by HPLC | High-quality intermediate | Suitable for further use or scale-up |

化学反应分析

Types of Reactions:

3-Bromo-2-cyclopropylmethoxy-benzaldehyde can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as or can be used.

Reduction Reactions: Reagents such as or are commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted benzaldehydes.

Oxidation Reactions: Products include carboxylic acids.

Reduction Reactions: Products include alcohols.

科学研究应用

3-Bromo-2-cyclopropylmethoxy-benzaldehyde has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of fine chemicals and specialty materials.

作用机制

The mechanism of action of 3-Bromo-2-cyclopropylmethoxy-benzaldehyde depends on its specific applicationThe presence of the bromine atom and the cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Bromo-2-cyclopropylmethoxy-benzaldehyde and structurally related compounds, based on available evidence:

Structural and Electronic Differences

- Substituent Effects: The cyclopropylmethoxy group in the target compound enhances lipophilicity (logP ~2.8 estimated) compared to the hydrophilic -OH group in 3-Bromo-2-hydroxybenzaldehyde (logP ~1.5) . This property may improve bioavailability in drug candidates.

- Hydrogen Bonding: 3-Bromo-2-hydroxybenzaldehyde forms an intramolecular O—H···O hydrogen bond (angle: 154°), stabilizing its planar structure and enabling π-stacking interactions critical for crystal packing . In contrast, the target compound’s ether group lacks H-bond donor capacity, favoring van der Waals interactions.

生物活性

3-Bromo-2-cyclopropylmethoxy-benzaldehyde is an organic compound that has garnered attention due to its significant biological activity, particularly its role in inhibiting fibrosis and modulating cellular signaling pathways. This article explores the compound's biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a bromine atom at the 3-position and a cyclopropylmethoxy group at the 2-position. This unique structural configuration contributes to its reactivity and biological interactions.

- Molecular Formula : C10H11BrO2

- Molecular Weight : 243.1 g/mol

Research indicates that this compound inhibits epithelial-mesenchymal transition (EMT) induced by transforming growth factor-beta1 (TGF-β1), a critical process in fibrosis development. The inhibition occurs through the modulation of the Smad signaling pathway, specifically by reducing the phosphorylation of Smad2/3, which attenuates fibrotic responses .

Biological Activity

The biological activities of this compound include:

- Inhibition of Fibrosis : The compound has been shown to significantly inhibit TGF-β1-induced EMT, which is crucial in the pathogenesis of fibrosis.

- Modulation of Signaling Pathways : By affecting the Smad signaling pathway, it alters cellular responses associated with fibrosis and inflammation.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Fibrosis Inhibition | Reduces TGF-β1-induced EMT |

| Signaling Modulation | Affects Smad2/3 phosphorylation |

Research Findings

Recent studies have highlighted various interactions and effects of this compound:

- In Vitro Studies : In laboratory settings, the compound demonstrated a capacity to inhibit cell migration and invasion in fibroblast cell lines exposed to TGF-β1.

- Potential Therapeutic Applications : Given its ability to modulate fibrotic processes, there is potential for developing therapeutics targeting fibrotic diseases using this compound as a lead molecule.

Example Case Study

- Study Title : "Targeting Fibrosis with Small Molecules"

- Findings : Compounds structurally similar to this compound have shown promise in preclinical models for treating pulmonary fibrosis, highlighting the potential for further exploration of this compound .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be compared with other compounds within its structural class:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid | Contains difluoromethoxy group | Different electronic properties affecting reactivity |

| 3-(Cyclopropylmethoxy)benzyl alcohol | Reduced form of benzaldehyde | Different reactivity and applications |

| 4-Cyclopropylmethoxy-3-difluoromethoxybenzoic acid | Additional difluoromethoxy group | Enhanced biological activity due to fluorine atoms |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-cyclopropylmethoxy-benzaldehyde, and how can reaction efficiency be optimized?

- Methodology :

- Ortho-Functionalization : Start with 2-cyclopropylmethoxy-benzaldehyde. Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., , ) in the presence of Lewis acids (e.g., ) to direct regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating the product. Monitor reaction progress via TLC ( ~0.5 in 7:3 hexane:EtOAc) .

- Key Data :

| Parameter | Value/Note | Source |

|---|---|---|

| Expected Yield | 50-70% (depending on bromination efficiency) | |

| Critical Reagents | , , dry |

Q. How should researchers handle and store this compound to ensure stability?

- Safety & Stability :

- Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at -20°C to prevent degradation via oxidation or light-induced reactions .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Follow SDS guidelines for brominated aldehydes: flush eyes with water for 15 minutes upon exposure, wash skin with soap/water .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodology :

- NMR Analysis : Use -NMR to confirm substitution patterns. The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while cyclopropylmethoxy protons appear as a multiplet at δ 3.5–4.0 ppm .

- Mass Spectrometry : High-resolution MS () can verify molecular weight (, exact mass 268.9974) and detect halogen isotope patterns .

- Case Study :

- In synthesizing 3-bromo-2-hydroxybenzaldehyde, unexpected para-bromination was observed in acidic conditions, highlighting the need for controlled reaction pH .

Q. How does the cyclopropylmethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- The electron-donating cyclopropylmethoxy group activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Use bulky palladium catalysts (e.g., ) to mitigate steric effects .

- Data Contradictions :

- While brominated benzaldehydes typically undergo efficient coupling, notes reduced yields (~40%) in similar substrates due to competing side reactions. Optimize by increasing catalyst loading (5 mol%) .

Contradictions and Recommendations

- Regioselectivity Discrepancies : reports unexpected para-bromination in 3-hydroxybenzaldehyde, conflicting with typical ortho/para-directing effects. This suggests substrate-specific electronic effects (e.g., hydrogen bonding) may override conventional rules. Validate via computational modeling (DFT) .

- Safety Data Gaps : While SDS for this compound is unavailable, extrapolate from analogues (e.g., 3-Bromobenzaldehyde): prioritize fume hood use and avoid inhalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。